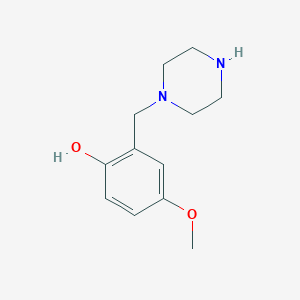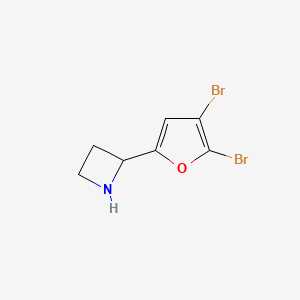
2-(4,5-Dibromofuran-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,5-Dibromofuran-2-yl)azetidine is an organic compound characterized by the presence of a furan ring substituted with two bromine atoms and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromofuran-2-yl)azetidine typically involves the bromination of a furan derivative followed by the formation of the azetidine ring. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst to yield 4,5-dibromofuran. This intermediate is then reacted with an appropriate azetidine precursor under suitable conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes followed by cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromofuran-2-yl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones, while reduction reactions can modify the azetidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Products: Compounds with azide, thiol, or other functional groups replacing the bromine atoms.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Modified azetidine rings with altered functional groups.
Scientific Research Applications
2-(4,5-Dibromofuran-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromofuran-2-yl)azetidine involves its interaction with biological targets, such as enzymes or receptors. The bromine atoms and the furan ring contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,5-Dichlorofuran-2-yl)azetidine
- 2-(4,5-Difluorofuran-2-yl)azetidine
- 2-(4,5-Diiodofuran-2-yl)azetidine
Uniqueness
2-(4,5-Dibromofuran-2-yl)azetidine is unique due to the presence of bromine atoms, which impart distinct chemical and biological properties compared to its halogenated analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications in synthesis and biological studies .
Properties
Molecular Formula |
C7H7Br2NO |
|---|---|
Molecular Weight |
280.94 g/mol |
IUPAC Name |
2-(4,5-dibromofuran-2-yl)azetidine |
InChI |
InChI=1S/C7H7Br2NO/c8-4-3-6(11-7(4)9)5-1-2-10-5/h3,5,10H,1-2H2 |
InChI Key |
OIIAHZIUGBOARA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=C(O2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


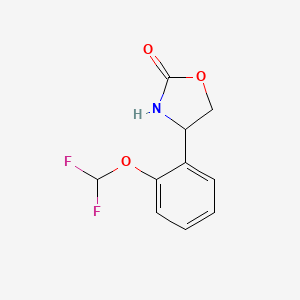
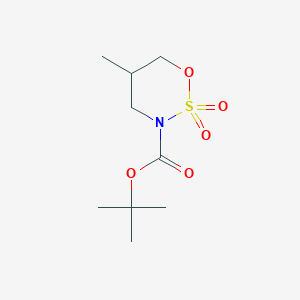
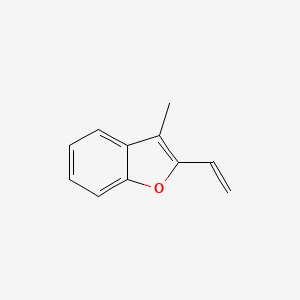
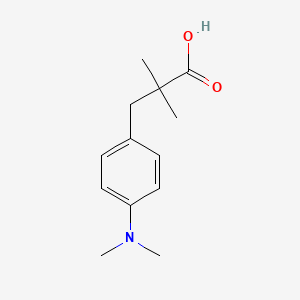
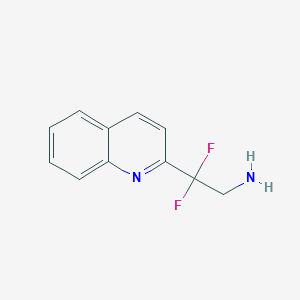
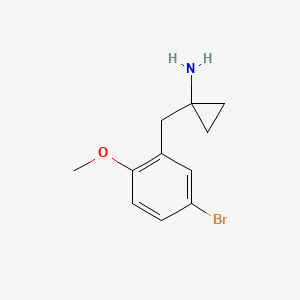
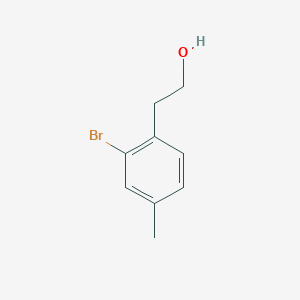
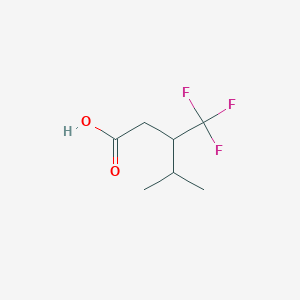
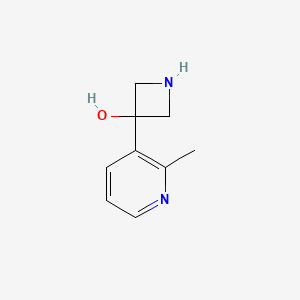
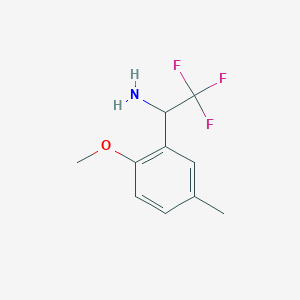

![2',4'-dihydro-1'H-spiro[cyclobutane-1,3'-isoquinoline]hydrochloride](/img/structure/B13599388.png)
